REACTION_SMILES
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[Cl-:23].[Cl:2][c:3]1[cH:4][cH:5][c:6]([Br:9])[cH:7][cH:8]1.[Mg:1].[NH4+:24].[n:10]1(-[c:15]2[cH:16][cH:17][c:18]([CH:19]=[O:20])[cH:21][cH:22]2)[cH:11][n:12][cH:13][cH:14]1>>[Cl:2][c:3]1[cH:4][cH:5][c:6]([CH:19]([c:18]2[cH:17][cH:16][c:15](-[n:10]3[cH:11][n:12][cH:13][cH:14]3)[cH:22][cH:21]2)[OH:20])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(-n2ccnc2)cc1
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Name
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Type
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product
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Smiles
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OC(c1ccc(Cl)cc1)c1ccc(-n2ccnc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |